2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole
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Overview
Description
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 1-methylcyclopentyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylcyclopentyl)sulfanyl-1,3-benzoxazole
- 2-Mercaptobenzothiazole
- Benzimidazole derivatives
Uniqueness
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Biological Activity
The compound 2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole is a derivative of benzothiazole, which has garnered attention due to its diverse biological activities. Benzothiazole and its derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of this compound
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with carbonyl compounds. For This compound , the process may include the introduction of the methylcyclopentyl group via alkylation reactions. The specific synthetic route can influence the biological properties of the resulting compound, making structure-activity relationship (SAR) studies essential for optimizing its efficacy.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. The compound This compound has shown promising results in inhibiting various bacterial strains. For instance, in vitro studies indicate that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 30 |
Escherichia coli | 20 | 40 |
Pseudomonas aeruginosa | 25 | 50 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results demonstrated that This compound induces apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators .
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HCT116 | 12 |
A549 | 15 |
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in microbial and cancer cells, leading to apoptosis.
- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to target proteins associated with disease pathways, enhancing its potential as a therapeutic agent .
Case Studies
A notable case study involved the evaluation of various benzothiazole derivatives for their anticancer properties. In this study, This compound was included among other synthesized compounds. The results indicated that it not only inhibited cell growth but also exhibited selectivity towards cancer cells over normal cells, highlighting its therapeutic potential .
Properties
CAS No. |
820961-94-2 |
---|---|
Molecular Formula |
C13H15NS2 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
2-(1-methylcyclopentyl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H15NS2/c1-13(8-4-5-9-13)16-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
OEFQTQDLHCMHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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